Cocaine Hydrochloride

Descripción general

Descripción

Cocaine hydrochloride is a well-known compound with various applications and properties. The focus here is on its chemical and physical characteristics, excluding its medical applications and side effects.

Synthesis Analysis

The synthesis of this compound can be intricate. One study describes the total synthesis of (+)-cocaine, where an intramolecular enol-exo-aldol reaction is used to form the tropane ring skeleton, a critical component of this compound (Mans & Pearson, 2004).

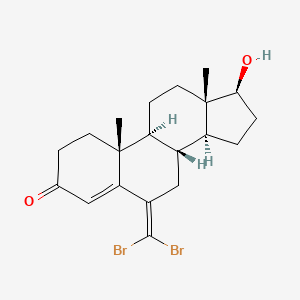

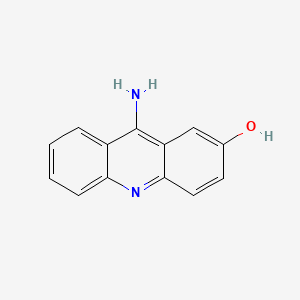

Molecular Structure Analysis

This compound's molecular structure has been extensively analyzed using various techniques. A study used molecular mechanics and NMR to confirm the cocaine molecule's conformation, revealing details like the chair conformation of the piperidine ring and the positions of various side chains (Mosquera & Uriarte, 1989).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions involving this compound, particularly its hydrolysis. For instance, research on the fundamental reaction mechanism for cocaine hydrolysis in human butyrylcholinesterase (BChE) has provided insights into the binding and catalytic processes involved (Zhan, Zheng, & Landry, 2003).

Physical Properties Analysis

The physical properties of this compound, such as its conformation in solution, have been examined using techniques like neutron diffraction and computation. A study indicated that the cocaine molecule's hydration and conformation significantly contribute to its ability to cross biological barriers like the blood-brain barrier (Johnston et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including its interactions with other molecules and enzymes, are crucial for understanding its behavior in various environments. A study on cocaine esterase (CocE) revealed the hydrolysis reaction mechanism of cocaine, which is essential for understanding its metabolic pathways (Liu, Hamza, & Zhan, 2009).

Aplicaciones Científicas De Investigación

Cocaine hydrochloride has several scientific research applications. In chemistry, it is used to study the properties of alkaloids and their reactions. In biology, it is used to understand the effects of stimulants on the central nervous system. Medically, it is used as a local anesthetic for surgeries involving mucous membranes. Additionally, it is used in the study of addiction and the development of treatments for substance abuse .

Mecanismo De Acción

Cocaine hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased concentrations of these neurotransmitters in the synapses, resulting in amplified effects. This compound also acts as a local anesthetic by blocking sodium channels, preventing the conduction of nerve impulses .

Safety and Hazards

Cocaine hydrochloride has potential for abuse . High doses can cause panic, schizophrenic-like symptoms, seizures, hyperthermia, hypertension, arrhythmias, stroke, aortic dissection, intestinal ischemia, and myocardial infarction . When a person abuses large doses of cocaine or encounters a particularly strong batch, it can quickly lead to an overdose .

Direcciones Futuras

Emerging research is revealing that numerous peripheral effects of this drug may serve as conditioned stimuli for its central reinforcing properties . The gut microbiota is emerging as one of these peripheral sources of input to cocaine reward . The effects of the cocaine congeners and MDPV on the gut microbiome may form the basis of interoceptive cues that can influence their abuse properties .

Análisis Bioquímico

Biochemical Properties

Cocaine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition halts electrical impulse propagation, leading to its local anesthetic effects . Additionally, this compound interacts with various enzymes and proteins, including monoamine transporters such as dopamine, norepinephrine, and serotonin transporters. By hindering the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of monoamine reuptake leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which in turn affects cell signaling pathways and gene expression . Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with monoamine transporters. By binding to these transporters, this compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and the stimulant effects associated with this compound. Furthermore, this compound can inhibit voltage-gated sodium channels, contributing to its local anesthetic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and exposure to light . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in neurotoxicity and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce stimulant effects, including increased locomotor activity and enhanced neurotransmission . At high doses, this compound can induce toxic effects, such as seizures, cardiovascular complications, and neurotoxicity . Threshold effects have been observed, where the severity of adverse effects increases with higher doses of this compound .

Metabolic Pathways

This compound is metabolized primarily in the liver by enzymes such as cytochrome P450 and carboxylesterases . The main metabolites of this compound include ecgonine methyl ester and benzoylecgonine . These metabolites can further undergo biotransformation, leading to the formation of other compounds such as norcocaine and cocaethylene . The metabolic pathways of this compound play a crucial role in its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects . This compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various subcellular compartments, including the cytoplasm and organelles . Post-translational modifications and targeting signals can direct this compound to specific compartments, affecting its activity and function . The subcellular localization of this compound plays a crucial role in its biochemical and pharmacological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cocaine hydrochloride involves several steps. Initially, coca leaves are soaked in alkaline liquids to extract the cocaine. Sulfuric acid is then applied to extract the dissolved cocaine. The resulting paste is processed further by adding acid and potassium to eliminate impurities, followed by the use of bicarbonate to separate the base. Finally, a solvent is added, and the mixture is soaked again in acid to obtain the this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The coca leaves are harvested and processed in large quantities. The extracted cocaine is purified through multiple stages to ensure high purity and quality. The final product is then crystallized to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: Cocaine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and the formation of its metabolites .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, potassium, bicarbonate, and various solvents like ether and ethyl acetate. These reagents help in the extraction, purification, and conversion processes .

Major Products Formed: The major products formed from the reactions of this compound include ecgonine methyl ester and benzoylecgonine. These metabolites are primarily formed in the liver and are used as biomarkers for cocaine use .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to cocaine hydrochloride include dimethocaine, procaine, and lidocaine. These compounds share similar structures and mechanisms of action but differ in their potency and duration of effects .

Uniqueness: this compound is unique due to its potent stimulant effects and its ability to act as both a local anesthetic and a central nervous system stimulant. Unlike other similar compounds, this compound has a high potential for abuse and addiction, making it a controlled substance in many countries .

Propiedades

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVDUKEQYOJNR-VZXSFKIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-36-2 (Parent) | |

| Record name | Cocaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048903 | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53-21-4 | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)